N-(4-chlorophenyl)-N'-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]urea
Description
N-(4-Chlorophenyl)-N'-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]urea is a urea derivative characterized by a complex heterocyclic structure. The molecule features:
- A 4-chlorophenyl group attached to one urea nitrogen.
- A 3-cyano-substituted pyrrole ring at the second urea nitrogen, further modified with a 4-methoxybenzyl group and 4,5-dimethyl substituents.
- Molecular formula: Likely analogous to compounds such as C₂₃H₂₁ClN₄O₂ (based on structural similarity to and ).
Its structural complexity distinguishes it from simpler arylurea derivatives .
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[3-cyano-1-[(4-methoxyphenyl)methyl]-4,5-dimethylpyrrol-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O2/c1-14-15(2)27(13-16-4-10-19(29-3)11-5-16)21(20(14)12-24)26-22(28)25-18-8-6-17(23)7-9-18/h4-11H,13H2,1-3H3,(H2,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZZHSRKYPOZOSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1C#N)NC(=O)NC2=CC=C(C=C2)Cl)CC3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-N’-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]urea typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrole Core: The pyrrole core can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Attachment of the Methoxybenzyl Group: This step often involves a Friedel-Crafts alkylation reaction, where the pyrrole core is alkylated with a 4-methoxybenzyl halide in the presence of a Lewis acid catalyst.
Formation of the Urea Linkage: The final step involves the reaction of the intermediate with 4-chlorophenyl isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-(4-chlorophenyl)-N’-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]urea has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Studies: Used in studies to understand its effects on cellular processes and pathways.
Chemical Biology: Employed as a tool compound to probe biological systems.
Industrial Applications: Potential use in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-N’-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. For example, it could inhibit a key enzyme involved in a metabolic pathway, thereby altering the pathway’s output.
Comparison with Similar Compounds
Key Differences :
- The target compound’s pyrrole-cyanomethoxybenzyl system introduces steric bulk and electronic effects absent in simpler arylureas, likely altering solubility, binding affinity, and metabolic stability.
Pyrrole-Containing Ureas
Compounds with pyrrole or related heterocycles demonstrate enhanced bioactivity profiles:
Key Differences :
- The target compound’s 3-cyano group on the pyrrole may enhance hydrogen-bonding or electron-withdrawing effects compared to unmodified pyrrole derivatives.
- The 4-methoxybenzyl group could improve membrane permeability relative to polar substituents in analogs like .
Physicochemical Properties
Biological Activity
N-(4-chlorophenyl)-N'-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]urea is a compound of significant interest in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.
Chemical Structure and Properties
- Chemical Formula : C22H21ClN4O2
- Molecular Weight : 408.88 g/mol
- CAS Number : 91522780
The compound exhibits its biological effects primarily through the following mechanisms:
- Inhibition of Enzymatic Activity : It has been shown to inhibit various enzymes, including acetylcholinesterase (AChE) and urease, which are critical in neurodegenerative diseases and microbial infections, respectively.
- Antitumor Activity : The compound has demonstrated significant cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound:
- Cell Line Studies : The compound was tested against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and NCI-H460 (non-small cell lung cancer). The results indicated significant growth inhibition with IC50 values ranging from 0.01 µM to 14.31 µM across different cell lines.
Enzyme Inhibition
The compound also exhibits strong inhibitory activity against key enzymes:
- Acetylcholinesterase (AChE) : It was found to be a potent inhibitor of AChE, which is crucial for the treatment of Alzheimer's disease.
- Urease : The compound showed strong activity against urease, indicating potential use in treating infections caused by urease-producing bacteria.
| Enzyme | Inhibition Activity | Reference |
|---|---|---|
| Acetylcholinesterase (AChE) | Strong Inhibition | |
| Urease | Strong Inhibition |
Antibacterial Activity
The antibacterial properties of this compound were evaluated against several bacterial strains:
- Moderate to strong activity was observed against Salmonella typhi and Bacillus subtilis, while weaker effects were noted against other strains.
Case Studies
-
Anticancer Efficacy :
- A study conducted by Li et al. showcased that derivatives of the pyrazole moiety exhibited substantial anticancer potential with specific focus on Aurora-A kinase inhibition.
- Compounds derived from this structure displayed IC50 values as low as 0.16 µM against Aurora-A kinase, showcasing their effectiveness in targeting cancer pathways.
-
Enzyme Interaction Studies :
- Docking studies indicated that the compound interacts favorably with active sites of target enzymes, enhancing its pharmacological profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
